molecular formula C17H21N3 B4390808 1-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)cyclohexanecarbonitrile

1-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)cyclohexanecarbonitrile

Cat. No.: B4390808
M. Wt: 267.37 g/mol
InChI Key: IRAQYWKBHCUGPB-UHFFFAOYSA-N
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Description

1-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)cyclohexanecarbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclohexane ring attached to a pyrazole ring, with a nitrile group (-CN) attached to the cyclohexane ring. The compound’s structure imparts unique chemical and biological properties, making it of interest in various fields of research.

Preparation Methods

The synthesis of 1-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)cyclohexanecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.

    Cyclohexane ring attachment: The pyrazole derivative is then reacted with a cyclohexanone derivative in the presence of a suitable catalyst to form the desired cyclohexane ring.

    Introduction of the nitrile group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming amides or esters.

    Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.

Scientific Research Applications

1-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)cyclohexanecarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

1-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)cyclohexanecarbonitrile can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-methyl-5-pyrazolone: Similar in structure but lacks the cyclohexane ring and nitrile group.

    3,5-dimethyl-1-phenylpyrazole: Lacks the cyclohexane ring and nitrile group, with different substitution patterns on the pyrazole ring.

    1-(3,5-dimethyl-1H-pyrazol-1-yl)cyclohexanecarbonitrile: Similar structure but with different substitution patterns on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the cyclohexane ring and nitrile group, which impart distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)cyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-14-12-16(15-8-4-2-5-9-15)20(19-14)17(13-18)10-6-3-7-11-17/h2,4-5,8-9,16H,3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAQYWKBHCUGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)C2=CC=CC=C2)C3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)cyclohexanecarbonitrile
Reactant of Route 2
1-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)cyclohexanecarbonitrile
Reactant of Route 3
1-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)cyclohexanecarbonitrile
Reactant of Route 4
1-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)cyclohexanecarbonitrile
Reactant of Route 5
1-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)cyclohexanecarbonitrile
Reactant of Route 6
1-(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)cyclohexanecarbonitrile

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